molecular formula C18H25N3O2 B2861389 1-(4-(Tert-butyl)phenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea CAS No. 1396716-38-3

1-(4-(Tert-butyl)phenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea

Cat. No. B2861389
M. Wt: 315.417
InChI Key: XVORYRVOICPERG-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It is a member of the pyrrolopyrimidine family of compounds and has shown promising results in preclinical studies.

Scientific Research Applications

Complexation and Molecular Interactions

  • The compound's interaction with other molecules through hydrogen bonding and electronic repulsion is critical for complex formation, as studied in various ureas including those with tert-butyl groups (Ośmiałowski et al., 2013).

Molecular Devices and Photoisomerization

  • Photoisomerization properties are significant in molecular devices. The urea-linked cyclodextrins involving tert-butylphenyl groups exhibit this characteristic, which is crucial in the binary complexes they form (Lock et al., 2004).

Lithiation and Subsequent Reactions

  • The process of lithiation in derivatives, including those with tert-butyl groups, highlights a pathway for producing various substituted derivatives, which is significant in chemical synthesis (Smith et al., 2013).

Synthesis and Medicinal Chemistry

  • The compound's derivatives are involved in synthesis processes aimed at developing potential medicinal agents, highlighting the compound’s significance in medicinal chemistry (Chalina et al., 1998).

Green Chemistry Applications

  • Its derivatives play a role in green chemistry, especially in safer and environmentally friendly synthetic methodologies, illustrating the compound’s relevance in sustainable chemical practices (Bigi et al., 2000).

Advanced Drug Metabolism Studies

  • Studying the metabolism of related compounds aids in understanding their pharmacokinetics and potential as drug candidates, reflecting the compound’s relevance in pharmacology (Chen et al., 2010).

Unfolding of Heterocyclic Ureas

  • Investigation into the conformational changes and unfolding of heterocyclic ureas, including those with tert-butyl groups, contributes to understanding molecular structures and self-assembly in chemistry (Corbin et al., 2001).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)12-4-6-13(7-5-12)19-17(23)20-14-10-16(22)21(11-14)15-8-9-15/h4-7,14-15H,8-11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVORYRVOICPERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea

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